3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid
Overview
Description
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is an organoboron compound with the molecular formula C10H13BO4. It is a boronic acid derivative that features a phenyl ring substituted with a 2-methyl-1,3-dioxolane group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of the compound 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is the palladium (0) catalyst used in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process called transmetalation . In this process, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be relatively stable , which could potentially impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This occurs as a result of the Suzuki–Miyaura coupling reaction, leading to the production of phenyl alkenes .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other reagents and the conditions under which the Suzuki–Miyaura coupling reaction takes place . The compound is known to be environmentally benign , suggesting that it is stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound is known to interact with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For instance, this compound has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, this compound can interact with carbohydrate-binding proteins, such as lectins, through its boronic acid group, facilitating the study of carbohydrate-protein interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been investigated in several studies. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis . Furthermore, this compound has been shown to affect gene expression by binding to transcription factors and modulating their activity, resulting in changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, such as serine proteases and kinases, through its boronic acid group, thereby inhibiting their catalytic activity . Additionally, this compound can interact with transcription factors, altering their binding affinity to DNA and modulating gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of its corresponding phenol and boric acid . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental settings to achieve desired outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination. This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms involving membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution properties are critical for understanding the compound’s cellular effects and optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . For example, this compound can be directed to the nucleus by binding to nuclear localization signals on transcription factors, where it can modulate gene expression . Similarly, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and optimizing its use in research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid typically involves the reaction of 3-bromo-2-methylphenylboronic acid with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Substituted dioxolane derivatives.
Scientific Research Applications
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the dioxolane ring, making it less sterically hindered.
2-Methylphenylboronic Acid: Similar structure but without the dioxolane ring.
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic Ester: Ester derivative with different reactivity.
Uniqueness
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is unique due to the presence of the dioxolane ring, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDRSKQWUQJUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2(OCCO2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394913 | |
Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-50-2 | |
Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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